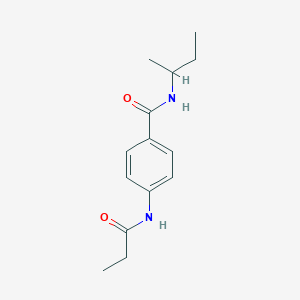![molecular formula C18H20N2O3 B267588 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme transglutaminase 2 (TG2), which plays a critical role in a variety of physiological and pathological processes.
作用機序
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a selective inhibitor of TG2, which is a multifunctional enzyme that plays a critical role in various cellular processes, including cell adhesion, migration, and apoptosis. TG2 is also involved in the crosslinking of proteins, which is important for the maintenance of tissue structure and function. 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide binds to the active site of TG2 and prevents the formation of the covalent bond between the enzyme and its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, protection of neurons from oxidative stress, and reduction of inflammation. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components, which is important for the maintenance of cellular homeostasis.
実験室実験の利点と制限
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its selectivity for TG2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for research on 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of TG2, the investigation of its potential applications in other diseases, such as autoimmune disorders and fibrosis, and the exploration of its role in cellular signaling pathways. Moreover, the development of new methods for the delivery of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
合成法
The synthesis of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves a series of chemical reactions that start with the reaction of 3-(propylcarbamoyl)benzoic acid with thionyl chloride to form 3-(propylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 2-methoxyaniline in the presence of a base to form 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. TG2 has been shown to be overexpressed in many types of cancer, and 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth and metastasis of cancer cells by blocking the activity of TG2. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to reduce inflammation by inhibiting the activity of TG2, which is involved in the regulation of the immune response.
特性
製品名 |
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-methoxy-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-19-17(21)13-7-6-8-14(12-13)20-18(22)15-9-4-5-10-16(15)23-2/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
JQNJYOVONFRYAH-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267509.png)

![N,N-diethyl-3-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B267514.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267515.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267516.png)
![3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267517.png)
![N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267518.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B267519.png)
![N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide](/img/structure/B267520.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267521.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267522.png)
![N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B267525.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B267526.png)
![2-(4-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267528.png)